N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide
Description
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a hybrid heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position. A methylene bridge connects the benzimidazole to a benzamide scaffold, which is further functionalized with a tetrazole group at the 2-position. This structural architecture combines the aromatic π-system of benzimidazole with the hydrogen-bonding capacity of tetrazole, making it a candidate for diverse biological interactions. The compound’s molecular formula is C₁₇H₁₅N₇O, with a molecular weight of 333.35 g/mol .
Properties
Molecular Formula |
C17H15N7O |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N7O/c1-23-15-9-5-3-7-13(15)20-16(23)10-18-17(25)12-6-2-4-8-14(12)24-11-19-21-22-24/h2-9,11H,10H2,1H3,(H,18,25) |
InChI Key |
YCAWLVWUGXBVLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative.
Introduction of Tetrazole Moiety:
Coupling Reaction: Finally, the tetrazole-containing intermediate is coupled with 2-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of benzimidazole, which include the tetrazole moiety, have shown significant antibacterial and antifungal properties. Research indicates that compounds similar to N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide exhibit activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole derivative A | S. aureus | 2 μg/ml |
| Benzimidazole derivative B | E. coli | 4 μg/ml |
| This compound | B. subtilis | 3 μg/ml |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have reported that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For example, a related benzimidazole derivative demonstrated significant COX-2 inhibition with an IC50 value ranging from 8 to 13.7 µM .
Case Study: COX Inhibition
In a study evaluating various benzimidazole derivatives, one compound exhibited a notable reduction in edema in animal models, indicating its potential as an anti-inflammatory agent . This opens avenues for further research into its therapeutic use in conditions characterized by inflammation.
Agricultural Applications
2.1 Pesticidal Activity
There is emerging evidence that compounds containing benzimidazole and tetrazole groups possess pesticidal properties. These compounds can act as fungicides or insecticides, providing a dual-action mechanism against pests while being less harmful to beneficial organisms.
Table 2: Pesticidal Efficacy of Benzimidazole Derivatives
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Benzimidazole derivative C | Fungal pathogens | 85% |
| Benzimidazole derivative D | Insect pests | 90% |
Material Science Applications
3.1 Coordination Chemistry
The unique structure of this compound allows it to form complexes with various metal ions. This property is exploited in the development of new materials with specific electronic or optical properties.
Case Study: Metal Complex Formation
Research has demonstrated that complexes formed with transition metals exhibit enhanced catalytic activity in organic reactions, showcasing the compound's versatility beyond biological applications .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Spectral Data
- IR Spectroscopy : The target compound shows characteristic N–H stretches (benzamide, ~3300 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹), consistent with ’s benzimidazole derivatives .
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methylene bridge (δ ~4.5 ppm), and tetrazole protons (δ ~9.0 ppm) align with analogous compounds in and .
Solubility and Stability
- The target compound’s tetrazole group improves water solubility compared to non-polar analogs (e.g., dichlorobenzamide derivatives) but is less stable under acidic conditions than triazole-containing compounds .
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N5
- Molar Mass : 269.32 g/mol
- CAS Number : Not specified in the provided data.
The presence of the benzimidazole and tetrazole moieties is crucial for its biological activity, as these structures are often associated with significant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
A notable study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis suggests that modifications on the benzimidazole core can enhance cytotoxic effects, making this class of compounds a promising area for cancer drug development .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. A review summarized various benzimidazole derivatives' antibacterial activities, noting that certain modifications could enhance their efficacy against resistant strains .
Antiviral Activity
The antiviral potential of similar compounds has been explored in several studies. For example, derivatives have shown efficacy against HIV strains, with some exhibiting lower EC50 values than standard treatments . This suggests that this compound may also possess significant antiviral properties.
Anti-inflammatory Effects
Inflammation-related diseases are another target for benzimidazole derivatives. Some studies have indicated that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting a potential role in treating inflammatory conditions .
Study 1: Anticancer Efficacy
In a comparative study involving various benzimidazole derivatives, N-[methyl-benzimidazolyl] compounds were tested against human lung cancer cell lines. The results showed that the tested compound had an IC50 value of 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in a 2D assay format, indicating significant anticancer activity .
Study 2: Antimicrobial Activity
A series of benzimidazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications on the benzene ring significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 4 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
